molecular formula C10H5BrF3N B1529490 2-Bromo-7-(trifluoromethyl)quinoline CAS No. 1352443-02-7

2-Bromo-7-(trifluoromethyl)quinoline

Cat. No. B1529490
M. Wt: 276.05 g/mol
InChI Key: JDUVATGURQTKNJ-UHFFFAOYSA-N
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Description

2-Bromo-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It is a white to brown solid with a molecular weight of 276.06 .


Molecular Structure Analysis

The InChI code for 2-Bromo-7-(trifluoromethyl)quinoline is 1S/C10H5BrF3N/c11-9-4-2-6-1-3-7 (10 (12,13)14)5-8 (6)15-9/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Bromo-7-(trifluoromethyl)quinoline is a white to brown solid . It has a molecular weight of 276.06 and is stored at a temperature of +4°C .

Scientific Research Applications

Relay Propagation of Crowding

Research by Schlosser et al. (2006) investigates the role of 2-Bromo-7-(trifluoromethyl)quinoline in relay propagation of crowding, emphasizing the steric effects influenced by the trifluoromethyl group. This study demonstrates how the trifluoromethyl group can act both as an emitter and transmitter of steric pressure, affecting the metalation reactions in organic synthesis. The research outlines how substituents adjacent to bromo and trifluoromethyl groups on quinoline and its derivatives influence deprotonation reactions, highlighting the compound's utility in synthetic strategies that require precise control over reaction sites (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Antimicrobial Activity

A study by Ishikawa et al. (2012) on 2,3-bis(bromomethyl)quinoxaline derivatives, which are structurally related to 2-Bromo-7-(trifluoromethyl)quinoline, reveals their significant antibacterial and antifungal activities. The presence of a trifluoromethyl group, akin to that in 2-Bromo-7-(trifluoromethyl)quinoline, is noted for enhancing antimicrobial efficacy, suggesting potential applications in designing new antimicrobial agents (Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012).

Synthesis and Structural Elaboration

Marull and Schlosser (2003) highlight the synthesis and efficient structural elaboration of 2-(trifluoromethyl)quinolinones, starting from anilines and trifluoroacetoacetate. This research showcases how 2-Bromo-7-(trifluoromethyl)quinoline can undergo various transformations, serving as a versatile intermediate for the development of functionally diverse quinoline derivatives. The study emphasizes the compound's role in enabling the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Marull & Schlosser, 2003).

Cancer Drug Discovery

Solomon and Lee (2011) discuss quinoline as a privileged scaffold in cancer drug discovery, underscoring the structural significance of derivatives like 2-Bromo-7-(trifluoromethyl)quinoline. Quinoline compounds, through their synthetic versatility, offer a foundation for creating molecules with anticancer activity. This review provides a comprehensive overview of quinoline-based compounds' modes of action, including tyrosine kinase inhibition and DNA repair interference, suggesting the potential of 2-Bromo-7-(trifluoromethyl)quinoline derivatives in anticancer drug development (Solomon & Lee, 2011).

Safety And Hazards

2-Bromo-7-(trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUVATGURQTKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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